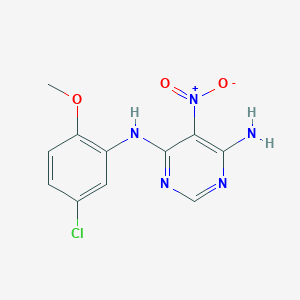

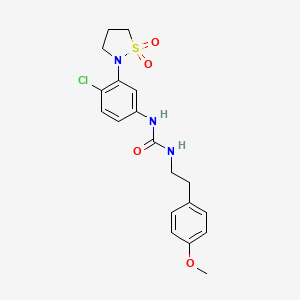

N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives is a multi-step process involving intramolecular cyclization, alkylation, and cycloaddition reactions. In one study, the starting compound 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (3) was prepared through the cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl) acetamide (2) using ethanol and piperidine. Further chemical modifications led to the formation of dipolarophiles, which then underwent [3+2] cycloaddition with arylnitrile oxides to yield isoxazolines and isoxazoles .

Molecular Structure Analysis

The molecular structure of the compounds synthesized in the studies shows a degree of complexity and diversity. For instance, the racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine features intramolecular hydrogen bonding and has molecules with opposite absolute configurations in the asymmetric unit. This indicates that the compound can exist in different enantiomeric forms, which may have implications for its biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of heterocyclic structures through intramolecular cyclization and intermolecular cycloaddition. The use of arylnitrile oxides in the cycloaddition step is notable for introducing isoxazoline and isoxazole rings into the pyrazolo[3,4-d]pyrimidin-4(5H)-one framework. These reactions are likely to be sensitive to reaction conditions such as temperature, solvent, and the presence of catalysts .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide" are not detailed in the provided papers, the general properties of similar compounds can be inferred. The presence of multiple heteroatoms (nitrogen, oxygen, sulfur) and heterocyclic rings suggests that these compounds may exhibit a range of polarities, solubilities, and potential for forming hydrogen bonds. The molecular geometry, as indicated by the presence of intramolecular hydrogen bonds, can influence the melting points, boiling points, and stability of these compounds .

科学的研究の応用

Anticancer Applications

Research has explored the synthesis of novel derivatives of the compound for potential anticancer applications. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their cytotoxic activities against cancer cell lines, revealing some compounds with promising anticancer properties (Rahmouni et al., 2016). Another study by Petrie et al. (1985) prepared trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, testing them for biological activity and finding some compounds with significant in vitro activity against measles and moderate antitumor activity (Petrie et al., 1985).

Anti-Inflammatory and Antibacterial Applications

Some studies have investigated the compound's derivatives for anti-inflammatory and antibacterial potential. Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidin-7-ones, finding that certain derivatives exhibited high anti-inflammatory activity without ulcerogenic effects, suggesting a safer alternative to traditional nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983). In the realm of antibacterial research, Azab et al. (2013) aimed to create new heterocyclic compounds containing a sulfonamido moiety, including derivatives of the subject compound, which showed high antibacterial activities against selected strains (Azab et al., 2013).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of these compounds are crucial steps in understanding their potential applications. Hildick et al. (1971) and other researchers have focused on developing new syntheses for pyrazolopyrimidines, including methods that could lead to the discovery of antimetabolites with potential therapeutic uses (Hildick & Shaw, 1971).

特性

IUPAC Name |

N-[5-cyclopropyl-2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-3-12-9(2)18-17(20-16(12)24)22-14(19-15(23)11-6-7-11)8-13(21-22)10-4-5-10/h8,10-11H,3-7H2,1-2H3,(H,19,23)(H,18,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAKMNOBOBUSSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-naphthalen-2-yloxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2546127.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2546128.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2546132.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2546133.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2546134.png)

![N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide](/img/structure/B2546136.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2546137.png)

![1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2546138.png)

![4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride](/img/structure/B2546141.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide](/img/structure/B2546142.png)